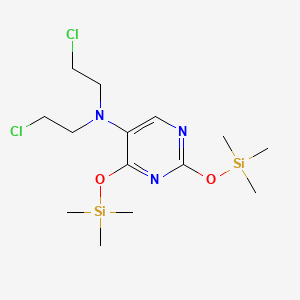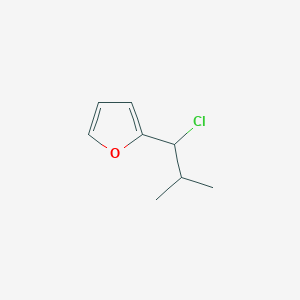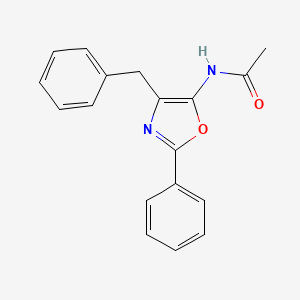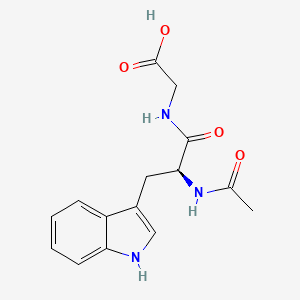
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with bis(2-chloroethyl) and bis(trimethylsilyl)oxy groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a nitrogen-containing reagent such as urea or guanidine.
Introduction of Bis(2-chloroethyl) Groups: The bis(2-chloroethyl) groups are introduced via alkylation reactions using 2-chloroethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chloroethyl groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the trimethylsilyl groups.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in these biomolecules, leading to cross-linking and disruption of their normal functions. This can result in the inhibition of cell division and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-chloroethyl)-2,4-diaminopyrimidine: Similar structure but lacks the trimethylsilyl groups.
N,N-Bis(2-chloroethyl)-2,4-dihydroxypyrimidine: Similar structure but contains hydroxyl groups instead of trimethylsilyl groups.
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidine: Similar structure but contains methoxy groups instead of trimethylsilyl groups.
Uniqueness
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine is unique due to the presence of both bis(2-chloroethyl) and bis(trimethylsilyl)oxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62756-95-0 |
|---|---|
Molekularformel |
C14H27Cl2N3O2Si2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2,4-bis(trimethylsilyloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C14H27Cl2N3O2Si2/c1-22(2,3)20-13-12(19(9-7-15)10-8-16)11-17-14(18-13)21-23(4,5)6/h11H,7-10H2,1-6H3 |
InChI-Schlüssel |
GVQBESDVBBDFHX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC(=NC=C1N(CCCl)CCCl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)





![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)


![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)



